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Compound of Interest

Compound Name: 3-Mercapto-2-methylpenta-1-ol

Cat. No.: B1231248

An In-depth Technical Guide to the Organosulfur Chemistry of 3-Mercapto-2-methylpenta-1-ol

Executive Summary: This document provides a comprehensive technical overview of the
organosulfur chemistry of 3-Mercapto-2-methylpenta-1-ol (CAS No. 227456-27-1), a
polyfunctional thiol recognized for its potent sensory characteristics.[1] Primarily known as a
key aroma compound in onions and thermally processed foods, its chemistry is of significant
interest to flavor scientists and organic chemists.[2][3] This guide details the synthesis,
physicochemical properties, characteristic reactions, and potential, though not yet realized,
applications in the broader context of medicinal chemistry. Detailed experimental protocols for
its synthesis and key reactions are provided, alongside structured data tables and
visualizations to facilitate understanding for researchers, scientists, and drug development
professionals.

Introduction

3-Mercapto-2-methylpenta-1-ol is an organosulfur compound containing both a primary
alcohol and a secondary thiol functional group. This bifunctionality makes it an interesting
subject for chemical study. It is a key food odorant, contributing a pleasant meat broth, onion,
and leek-like aroma at very low concentrations (around 0.5 ppb), but can be perceived as
sulfuric at higher levels.[2][3] The molecule exists as a mixture of four diastereomers, with the
odor thresholds of the stereoisomers varying dramatically.[4] While its primary application lies
within the flavor and fragrance industry, the thiol moiety is a crucial functional group in
numerous pharmacologically active agents.[5][6][7] This guide explores the core chemistry of
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this molecule, providing a foundation for its synthesis, analysis, and the potential exploration of

its bioactivity.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of 3-Mercapto-2-methylpenta-1-ol are

summarized below. This data is essential for its purification, characterization, and handling in a

laboratory setting.

Table 1: Physicochemical Properties of 3-Mercapto-2-

methylpenta-1-ol

Property Value Source(s)
CAS Number 227456-27-1 [8][9]
Molecular Formula CeH140S [8]
Molecular Weight 134.24 g/mol [8]
Appearance C.:Ieér, colorless to light yellow 8]
liquid
Odor Onion-like, meaty, sulfurous [819]
Boiling Point 50.00 °C @ 0.50 mmHg (8]
Density 0.985-0.995 g/cm3 @ 25 °C [8]
Refractive Index 1.480-1.490 @ 20 °C [8]
pKa 10.50 + 0.10 (Predicted)
Solubility Slightly soluble in water [8]
Kovats RI (non-polar) 1080 - 1084 [8][10]
Kovats RI (polar) 1822 - 1833

Table 2: Spectroscopic Data for 3-Mercapto-2-

methylpenta-1-ol
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Note: Complete, officially published spectra are not readily available. The following data is a
composite of partially reported experimental data and predicted values consistent with the
structure.
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*HNMR (400 0 (ppm) Multiplicity Coupling (J Hz)  Assignment
MHz, CDCls)

0.95 (approx.) t 7.4 -CH2CHs

0.98 d 6.8 -CH(CHs)CH20H
1.39 t 8.4 -SH

1.55 (approx.) m -CH2CHs

1.77 - 1.85 m -CH(CHs)CH20H

2.45-2.68 m -CH(SH)-

3.53 (approx.) m -CH20H
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12.0 -CH2CHs

15.5 -CH(CHs)CH20H

28.0 -CH2CHs

45.0 -CH(SH)-

48.0 -CH(CHs)CH20H

65.0 -CH20H

Mass

Spectrometry m/z Assignment

(El, Predicted)
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134.08
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]+
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57.07 [CaHo]*

Partial tH NMR data reported in source[8].

Synthesis and Manufacturing

The synthesis of 3-Mercapto-2-methylpenta-1-ol is typically achieved via a multi-step process
starting from simple aldehydes. A common and logical pathway involves an aldol condensation,
a Michael addition to introduce the sulfur moiety as a protected thiol, and a final reduction.

Synthesis Workflow

Aldol Condensation Michael Addition Reduction

BaselCatalyst 2-Methylpent-2-enal ilinioacetarGI 3-(Acetylthio)-2-methylpentanal }—(M)—% 3-Mercapto-2-methylpenta-1-ol

Click to download full resolution via product page

Caption: Synthesis workflow for 3-Mercapto-2-methylpenta-1-ol.

Experimental Protocol 1: Synthesis of 3-Mercapto-2-
methylpenta-1-ol
This protocol is a representative procedure based on established chemical transformations.

Step 1: Synthesis of 2-Methylpent-2-enal (Aldol Condensation)

o To a stirred solution of propanal (2.0 mol) in water (500 mL), add a catalytic amount of 10%
agueous NaOH (10 mL) dropwise while maintaining the temperature below 20 °C using an
ice bath.

 Stir the mixture vigorously for 2-3 hours at room temperature. The mixture will become
biphasic.
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o Separate the organic layer. Wash the organic layer with saturated NaCl solution (2 x 100
mL).

e Dry the organic layer over anhydrous MgSOu, filter, and distill under reduced pressure to
yield 2-methylpent-2-enal.

Step 2: Synthesis of 3-(Acetylthio)-2-methylpentanal (Michael Addition)[11]

« Under a nitrogen atmosphere, cool the 2-methylpent-2-enal (1.0 mol) from Step 1 to 10 °C.

e Add a catalytic amount of piperidine (1 mL).

e Add thioacetic acid (1.2 mol) dropwise, maintaining the temperature at 10 °C.

e Once the addition is complete, allow the mixture to warm to room temperature and stir for 18
hours.

e Monitor the reaction by TLC or GC until the starting material is consumed.

e The crude 3-(acetylthio)-2-methylpentanal can be purified by vacuum distillation or used
directly in the next step.

Step 3: Synthesis of 3-Mercapto-2-methylpenta-1-ol (Reduction)[2]

o Dissolve the crude 3-(acetylthio)-2-methylpentanal (0.8 mol) in methanol (1 L) in a flask
equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

e Add sodium borohydride (NaBHa4) (1.0 mol) portion-wise over 1 hour, ensuring the
temperature does not exceed 10 °C. Note: This step reduces both the aldehyde and the
thioester.

 After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 4 hours.

e Slowly quench the reaction by the dropwise addition of 3M HCI until the pH is ~2, which
hydrolyzes the borate esters and ensures the thiol is protonated.

e Remove the methanol under reduced pressure.
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o Extract the aqueous residue with diethyl ether (3 x 300 mL).

o Combine the organic extracts, wash with brine (2 x 200 mL), and dry over anhydrous
Naz2SO0a.

 After filtering, concentrate the solvent on a rotary evaporator. Purify the resulting crude oil by
vacuum distillation to yield 3-Mercapto-2-methylpenta-1-ol as a clear liquid.[2]

Chemical Reactivity

The chemistry of 3-Mercapto-2-methylpenta-1-ol is dominated by the thiol (-SH) functional
group, which is a versatile and reactive moiety.

 Acidity: Thiols are generally more acidic than their corresponding alcohols. The thiol proton
can be removed by a moderately strong base to form a thiolate anion (RS~), which is a
potent nucleophile.

¢ Nucleophilicity: The thiolate anion is an excellent nucleophile and can participate in Sn2
reactions with alkyl halides to form thioethers.

o Oxidation: The most common reaction of thiols is oxidation. Mild oxidizing agents readily
convert thiols to disulfides (RS-SR). This is a reversible reaction, as disulfides can be
reduced back to thiols. Stronger oxidizing agents can further oxidize the sulfur atom to form
sulfinic acids (RSO2zH) and sulfonic acids (RSOsH).

Key Reactivity of the Thiol Group
(O]

(Strong Oxidant, e.g., KMnOa) Sulfonic Acid
(R-SOsH)
[H] 4
2 x 3-Mercapto-2-methylpenta-1-ol ——(Reducing-Agent)

(R-SH) -
(Mild Oxidant, e.g., H20z, I2)
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Caption: Key oxidation reactions of 3-Mercapto-2-methylpenta-1-ol.

Experimental Protocol 2: Oxidation to bis(1-hydroxy-2-
methylpentan-3-yl) disulfide

This protocol is based on a mild, environmentally friendly method for thiol oxidation.[5]

In a round-bottom flask, dissolve 3-Mercapto-2-methylpenta-1-ol (10 mmol) in methanol
(50 mL).

Add a catalytic amount of sodium iodide (Nal) (0.2 mmol, 2 mol%).

Stir the solution at room temperature and add 30% aqueous hydrogen peroxide (H202) (11
mmol) dropwise over 10 minutes.

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is
typically complete within 1-2 hours.

Once the starting thiol is consumed, add a saturated aqueous solution of sodium thiosulfate
(20 mL) to quench any remaining peroxide and iodine.

Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SOa.

Filter and concentrate the solvent to yield the crude disulfide, which can be purified by
column chromatography on silica gel.

Relevance in Drug Development and Life Sciences

While there are no documented applications of 3-Mercapto-2-methylpenta-1-ol itself as a

therapeutic agent, its core thiol functional group is of paramount importance in pharmacology

and drug design.[5][6][11] Organosulfur compounds are present in a wide array of approved

drugs and demonstrate diverse biological activities.[5][6]
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The thiol group imparts several key properties that are beneficial in a medicinal context:[7]

o Antioxidant Activity: Thiols can act as potent radical scavengers, directly reducing reactive
oxygen species (ROS) and protecting cells from oxidative stress. They can also replenish
intracellular levels of glutathione (GSH), the body's primary endogenous antioxidant.

o Metal Chelation: As soft nucleophiles, thiols form strong complexes with heavy metal ions
like mercury, lead, and arsenic. Thiol-containing drugs are the standard of care for treating
heavy metal poisoning.[7]

e Enzyme Interaction: The thiol group of cysteine residues is often found in the active sites of
enzymes. Thiol-containing drugs can interact with these sites as inhibitors or modulators.

e Mucolytic Action: Drugs like N-acetylcysteine work by cleaving disulfide bonds in the proteins
of mucus, reducing its viscosity.

The presence of both a thiol and a hydroxyl group in 3-Mercapto-2-methylpenta-1-ol offers
possibilities for developing derivatives with tailored solubility and reactivity, making it a
potentially interesting, albeit unexplored, scaffold for medicinal chemistry investigations.

General Pharmacological Roles of Thiols

Thiol-Containing Drug

(e.g., R-SH)

Redox ScavengingChelation Covalent / Non-covalent

Interaction
/ Biological Targ%ts / Conditions\
Reactive Oxygen Species Heavy Metal lons Enzyme Active Sites
(Oxidative Stress) (Toxicity) (e.g., Cysteine Proteases)

Click to download full resolution via product page
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Caption: Conceptual diagram of the roles of thiol-containing drugs.

Conclusion

3-Mercapto-2-methylpenta-1-ol is a fascinating organosulfur molecule whose chemistry is
defined by the interplay of its thiol and alcohol functionalities. While its current significance is
rooted in flavor chemistry, the synthetic routes and reactivity patterns detailed in this guide are
fundamental to its study and potential derivatization. The well-established importance of the
thiol group in medicinal chemistry suggests that, while unexplored, the scaffold of 3-Mercapto-
2-methylpenta-1-ol could serve as a starting point for future research in drug discovery and
development, particularly in areas leveraging antioxidant or nucleophilic properties. This guide
provides the core chemical knowledge necessary for such explorations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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